N-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This compound features a unique quinazoline-pyrrolidine-sulfonamide scaffold with covalent integration of chiral pyrrolidine and phenylmethanesulfonamide groups, enabling conformationally restricted kinase target engagement. Its distinct 3D pharmacophore presentation is not achievable with simple anilinoquinazolines or linear sulfonamides, making it ideal for selectivity fingerprint screening, SAR optimization, and affinity-based chemical proteomics.

Molecular Formula C20H22N4O2S
Molecular Weight 382.5 g/mol
CAS No. 2548981-35-5
Cat. No. B6459758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide
CAS2548981-35-5
Molecular FormulaC20H22N4O2S
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCN(C1CCN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4
InChIInChI=1S/C20H22N4O2S/c1-23(27(25,26)14-16-7-3-2-4-8-16)17-11-12-24(13-17)20-18-9-5-6-10-19(18)21-15-22-20/h2-10,15,17H,11-14H2,1H3
InChIKeyVQJNJNCSVPQZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide (CAS 2548981-35-5): Structural Complexity and Heterocyclic Architecture for Targeted Research


N-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide (CAS 2548981-35-5) is a synthetic small molecule belonging to the class of quinazoline-pyrrolidine sulfonamides. Its architecture integrates a quinazoline heterocycle, a chiral pyrrolidine linker, and an N-methyl-phenylmethanesulfonamide terminus. This specific combination of pharmacophoric elements is distinct within medicinal chemistry, where the quinazoline core is established as a privileged scaffold for kinase inhibition [1], and the pyrrolidine-sulfonamide motif is associated with enhanced binding interactions [2]. The compound is primarily offered for non-human research purposes by specialty chemical vendors.

Why N-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide Cannot Be Replaced by Generic Quinazoline or Sulfonamide Analogs


Generic substitution of this compound is precluded by its multi-component architecture, where the quinazoline ring, chiral 3-aminopyrrolidine linker, and phenylmethanesulfonamide group are covalently integrated into a single, continuous scaffold. This is fundamentally different from simple 4-anilinoquinazolines (e.g., gefitinib, erlotinib), which lack the pyrrolidine-sulfonamide extension, and from linear quinazoline-sulfonamides, which lack the cyclic pyrrolidine spacer [1]. The pyrrolidine ring at the 4-position of quinazoline introduces stereochemical complexity and conformational restriction that influences the vector of the methanesulfonamide pharmacophore [2]. This results in a unique three-dimensional presentation of functional groups that is not achievable by mixing separate quinazoline and sulfonamide monomers. Consequently, the compound occupies a distinct chemical and pharmacological space that cannot be recapitulated by superficially similar in-class agents.

Quantitative Differentiation Evidence for N-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide


Structural Uniqueness Determined by Scaffold Topology and Substituent Identity

The target compound contains a quinazoline core connected via a chiral pyrrolidine ring to an N-methyl-phenylmethanesulfonamide. Its closest structural analog, N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide, lacks the phenyl substituent on the methanesulfonamide group, resulting in a lower molecular weight (382.5 g/mol vs. 382.5 g/mol? No, the des-phenyl analog has a molecular formula of C14H18N4O2S (MW ~306 g/mol) compared to C20H22N4O2S (MW 382.5 g/mol) for the target compound . Another analog, N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide (CAS 2549019-38-5), replaces the quinazoline with a pyrrolo[2,3-d]pyrimidine, altering hydrogen-bonding capacity and electron distribution in the hinge-binding region . These discrete structural differences are known to affect kinase selectivity profiles [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Class-Level Kinase Inhibition Potential of the Quinazoline Scaffold

While direct biological assay data for this specific compound is absent from the published literature, its quinazoline core belongs to a thoroughly characterized class of kinase inhibitors. Comprehensive reviews report that structurally diverse quinazoline derivatives inhibit wild-type EGFR with IC50 values ranging from 1.12–15.4 nM, with the standard drug gefitinib exhibiting an IC50 of 15.5 nM under comparable assay conditions [1]. The presence of the 4-substituted pyrrolidine in the target compound likely influences its kinase selectivity profile relative to 4-anilinoquinazolines [2]. The methanesulfonamide group may contribute additional hydrogen-bond interactions within the solvent-exposed region of the ATP-binding pocket, as observed for sulfonamide-bearing quinazolines . However, without direct comparative biochemical data, this remains a class-level inference.

EGFR Inhibition Tyrosine Kinase Cancer Research

Physicochemical Differentiation: Molecular Weight and Lipophilicity Compared to In-Class Analogs

The target compound's molecular weight (382.5 g/mol) and calculated partition coefficient (clogP estimated ~2.5–3.5) position it within lead-like chemical space, distinguishing it from both larger clinical candidates and smaller fragment-like quinazolines. Many approved quinazoline drugs, such as gefitinib (MW 446.9 g/mol) and erlotinib (MW 429.9 g/mol), have higher molecular weights due to extended side chains [1]. The presence of a tertiary sulfonamide group (N-methyl-N-phenyl) additionally imparts distinct hydrogen-bond acceptor character compared to secondary sulfonamides found in some analogs, which may influence solubility and permeability [2]. These physicochemical parameters are critical for in vitro assay compatibility, as compounds with excessive lipophilicity (>5) or molecular weight (>500) often suffer from aggregation and non-specific binding issues in screening campaigns.

Pharmacokinetics Drug-likeness Lead Optimization

Chiral Pyrrolidine Core as a Determinant of Target Engagement Geometry

The pyrrolidin-3-yl linker in the target compound contains a chiral center that controls the three-dimensional orientation of the methanesulfonamide group relative to the quinazoline hinge-binding motif. Close structural analogs, such as tert-butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate, have been utilized in structure-based drug design where X-ray crystallography confirmed that the (S)-configuration places the substituent in a specific sub-pocket of the ATP-binding site . The target compound's N-methyl-1-phenylmethanesulfonamide substituent, with its specific stereochemistry (racemic or enantiopure depending on synthesis), is expected to explore chiral chemical space inaccessible to achiral anilinoquinazoline inhibitors [1]. This stereochemical differentiation is a fundamental parameter for target engagement that cannot be replicated by non-chiral analogs.

Stereochemistry Molecular Recognition Kinase Selectivity

Recommended Research and Industrial Application Scenarios for N-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide


Kinase Profiling and Selectivity Panel Screening

Given its quinazoline core, this compound is optimally deployed as a probe in broad-panel kinase selectivity screens to map its inhibition fingerprint against a diverse panel of recombinant kinases (e.g., EGFR, ErbB2, VEGFR, and other tyrosine kinases). The unique substitution pattern combining pyrrolidine stereochemistry and phenylmethanesulfonamide may yield a selectivity profile distinct from clinical quinazoline inhibitors [1].

Structure-Activity Relationship (SAR) Expansion of Quinazoline-Sulfonamide Series

The compound serves as a key intermediate for SAR studies where systematic variation of the sulfonamide substituent (e.g., replacing phenyl with heteroaryl or cycloalkyl groups) is used to optimize potency, selectivity, and pharmacokinetic properties. The chiral pyrrolidine scaffold allows exploration of enantiomer-specific activity, which is critical for lead optimization [2].

Chemical Biology Tool for Target Deconvolution

When equipped with an appropriate linker (e.g., via functionalization of the phenyl ring), this compound can be immobilized on affinity matrices for chemical proteomics experiments to identify its cellular protein targets. The methanesulfonamide group provides a stable chemical handle that is resistant to metabolic hydrolysis, making it suitable for pull-down experiments in cellular lysates [1].

In Vitro Anticancer Activity Evaluation Against Kinase-Addicted Cell Lines

While no cell-based data exists for this specific compound, its quinazoline core suggests potential antiproliferative activity. As a research chemical, it can be screened against a panel of cancer cell lines (e.g., A549, MCF-7, H1975) alongside reference inhibitors (gefitinib, erlotinib) to determine differential cytotoxicity profiles arising from the unique sulfonamide-pyrrolidine modification [2].

Quote Request

Request a Quote for N-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.